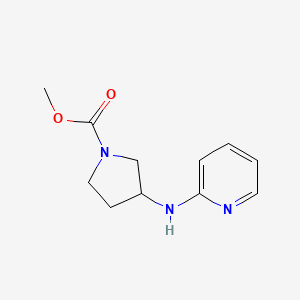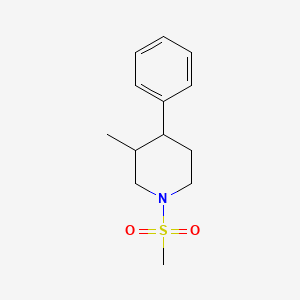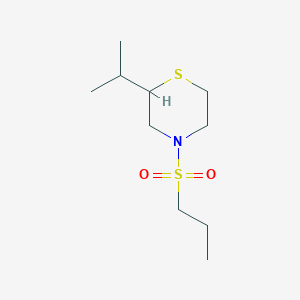
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用机制
The mechanism of action of 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, this compound has been found to affect the levels of dopamine and acetylcholine, which are neurotransmitters that are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole has been found to have a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, and it has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole in lab experiments is that it has been extensively studied and its mechanism of action is relatively well-understood. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for investigating the role of neurotransmitters in various physiological processes.
One limitation of using 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole in lab experiments is that it may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, this compound may have limited stability under certain conditions, which can make it challenging to store and transport.
未来方向
There are many potential future directions for research involving 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole. One area of interest is the investigation of this compound's potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the treatment of other conditions such as chronic pain and inflammation.
Another area of interest is the investigation of the mechanism of action of 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole in more detail. Specifically, further research is needed to fully understand how this compound modulates neurotransmitters such as dopamine and acetylcholine.
Finally, future research could focus on the development of new synthetic methods for 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole that are more efficient and cost-effective than current methods. This could make this compound more widely accessible to researchers and could facilitate further investigation of its potential applications.
合成方法
The synthesis method for 5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole involves the reaction of 3-(propan-2-yl)-1,2,4-oxadiazole with hexahydroisoindole in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified using techniques such as column chromatography or recrystallization.
科学研究应用
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory and analgesic properties. Additionally, this compound has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9(2)12-14-13(17-15-12)16-7-10-5-3-4-6-11(10)8-16/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTKARIFQGIXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-3-propan-2-yl-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)


![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)




![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)
![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)

![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)
![N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)